molecular formula C6H9N3OS B12138742 3-Ethyl-1-(1,3-thiazol-2-yl)urea

3-Ethyl-1-(1,3-thiazol-2-yl)urea

Katalognummer: B12138742
Molekulargewicht: 171.22 g/mol
InChI-Schlüssel: QJLXNWDDALWJDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-1-(1,3-thiazol-2-yl)urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(1,3-thiazol-2-yl)urea typically involves the reaction of ethyl isocyanate with 2-aminothiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ethyl isocyanate+2-aminothiazoleThis compound\text{Ethyl isocyanate} + \text{2-aminothiazole} \rightarrow \text{this compound} Ethyl isocyanate+2-aminothiazole→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1-(1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Ethyl-1-(1,3-thiazol-2-yl)urea involves its interaction with bacterial DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound disrupts bacterial DNA processes, leading to cell death. This makes it a promising candidate for antibacterial drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit bacterial DNA gyrase sets it apart from other thiazole derivatives, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C6H9N3OS

Molekulargewicht

171.22 g/mol

IUPAC-Name

1-ethyl-3-(1,3-thiazol-2-yl)urea

InChI

InChI=1S/C6H9N3OS/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10)

InChI-Schlüssel

QJLXNWDDALWJDF-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)NC1=NC=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.